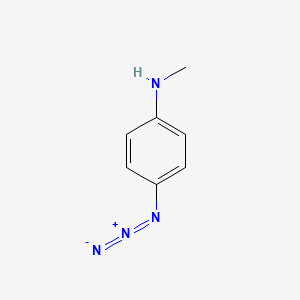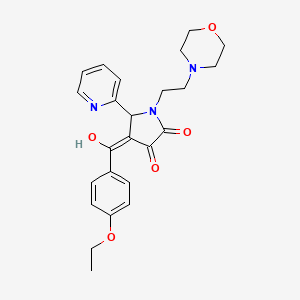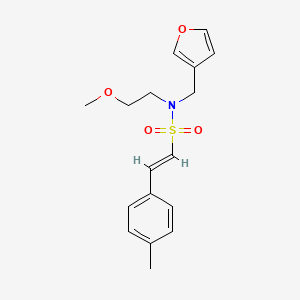
2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine is a useful research compound. Its molecular formula is C15H13ClN2O3 and its molecular weight is 304.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Analysis
Chlorophenols and Environmental Toxicity Chlorophenols, including compounds related to 2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine, have been evaluated for their toxic effects on aquatic and mammalian life. These compounds exhibit moderate toxicity but can become considerably toxic to fish upon long-term exposure. Their persistence in the environment varies, potentially becoming moderate to high under certain conditions, although bioaccumulation is expected to be low. A notable feature of chlorophenols is their strong organoleptic effect (Krijgsheld & Gen, 1986).
Electron Transport System Activity The electron transport system (ETS) activity, which can be a measure of microbial bioactivity in soils and sediments, has been reviewed with a focus on assays for ETS activity. Such activities are critical for assessing the microbial status of various environments. Tetrazolium salts, which can be related to the chemical family of this compound, are used in assays to measure ETS activity as they are reduced to formazan by microorganisms and enzymes (Trevors, 1984).
Therapeutic Applications and Chemical Analysis
Oxazolidinones and Pharmacological Properties Oxazolidinones, a class to which this compound can be related, represent a novel chemical class of synthetic antimicrobial agents. They have a unique mechanism of protein synthesis inhibition and display bacteriostatic activity against many pathogens, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone, has shown promise in treating infections due to gram-positive pathogens (Diekema & Jones, 2000).
Imidazole Derivatives and Antitumor Activity Imidazole derivatives, related in structural complexity to oxazolidines, have been reviewed for their antitumor activity. Various derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, show promise in the synthesis of compounds with potential biological properties, highlighting the importance of this chemical structure in developing new antitumor drugs (Iradyan et al., 2009).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-4-2-1-3-12(13)15-17-9-14(21-15)10-5-7-11(8-6-10)18(19)20/h1-8,14-15,17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEINWKFOMDNAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2395825.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2395827.png)
![3-fluoro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2395830.png)
![3-nitro-4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2395831.png)
![2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile](/img/structure/B2395833.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2395835.png)



![1-ethyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2395840.png)
